Alkyne-Modifier Serinol Phosphoramidite

Description

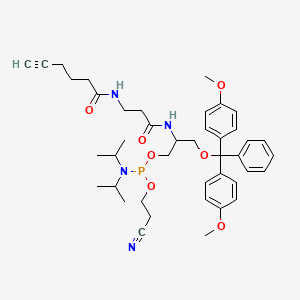

Alkyne-Modifier Serinol Phosphoramidite is a specialized chemical reagent designed for introducing alkyne functional groups into oligonucleotides during solid-phase synthesis. This compound is based on a serinol backbone (1,3-diol structure), which provides a flexible spacer between the alkyne group and the oligonucleotide backbone, enabling efficient post-synthetic modifications via copper-catalyzed azide-alkyne cycloaddition (CuAAC) . It is widely used in functionalizing aptamers, probes, and therapeutic oligonucleotides for applications such as targeted drug delivery, fluorescence labeling, and sensor development .

Key structural features include:

- A terminal alkyne group for click chemistry.

- A serinol linker (two hydroxyl groups and a central amine), which minimizes steric hindrance and enhances coupling efficiency during synthesis.

- A phosphoramidite moiety compatible with automated DNA synthesizers.

Properties

Molecular Formula |

C42H55N4O7P |

|---|---|

Molecular Weight |

758.9 g/mol |

IUPAC Name |

N-[3-[[1-[bis(4-methoxyphenyl)-phenylmethoxy]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxypropan-2-yl]amino]-3-oxopropyl]hex-5-ynamide |

InChI |

InChI=1S/C42H55N4O7P/c1-8-9-11-17-40(47)44-28-26-41(48)45-37(31-53-54(52-29-14-27-43)46(32(2)3)33(4)5)30-51-42(34-15-12-10-13-16-34,35-18-22-38(49-6)23-19-35)36-20-24-39(50-7)25-21-36/h1,10,12-13,15-16,18-25,32-33,37H,9,11,14,17,26,28-31H2,2-7H3,(H,44,47)(H,45,48) |

InChI Key |

AGVCOEQZDILAFH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OCC(COC(C1=CC=CC=C1)(C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC)NC(=O)CCNC(=O)CCCC#C |

Origin of Product |

United States |

Preparation Methods

Chemical Structure and Key Features

Alkyne-Modifier Serinol Phosphoramidite is based on a serinol backbone functionalized with an alkyne moiety and a phosphoramidite group. This design allows its incorporation at the 5' terminus or internally within oligonucleotides during solid-phase synthesis. Unlike some other alkyne phosphoramidites (e.g., 5'-Hexynyl Phosphoramidite), it is a solid, facilitating precise weighing and handling.

The compound typically contains:

- A 1,3-diol serinol backbone

- A terminal alkyne group (hexynyl or similar)

- A phosphoramidite reactive group for coupling

- A dimethoxytrityl (DMT) protecting group compatible with DMT-On purification

This structure ensures efficient coupling, stability under synthesis conditions, and compatibility with standard deprotection protocols.

Preparation Methodology

Detailed Synthetic Steps

Step 1: Alkyne Functionalization of Serinol

- Starting with serinol (2-amino-1,3-propanediol), the primary or secondary hydroxyl group is reacted with an alkyne-containing acid such as 5-hexynoic acid.

- The reaction typically uses coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or N-methylmorpholine to promote amide bond formation.

- The reaction is conducted in anhydrous ethyl acetate or dichloromethane at low temperatures (0 °C to room temperature) under argon to avoid moisture.

Step 2: Phosphitylation

- The alkyne-functionalized serinol intermediate is treated with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of a base such as diisopropylethylamine (DIPEA).

- This step converts the free hydroxyl group into the phosphoramidite reactive group necessary for solid-phase oligonucleotide synthesis.

- The reaction is performed under anhydrous conditions to prevent hydrolysis and is monitored by thin-layer chromatography (TLC) or HPLC.

Step 3: Installation of DMT Protecting Group

- The primary hydroxyl group is protected with the dimethoxytrityl (DMT) group to allow selective coupling during oligonucleotide synthesis.

- This protection enables the phosphoramidite to be used in DMT-On purification protocols, improving the purity of the modified oligonucleotides.

Step 4: Purification and Characterization

Coupling and Deprotection Conditions

- The this compound is used in oligonucleotide synthesis with a typical coupling time of 3 minutes.

- It is compatible with standard deprotection protocols such as:

- AMA (ammonium hydroxide/methylamine) treatment at 65 °C for 10 minutes

- Ammonium hydroxide at room temperature for 17 hours

- Ammonium hydroxide at 65 °C for 2 hours

- These conditions ensure removal of protecting groups without degrading the alkyne modification.

Data Tables: Coupling and Packaging Information

| Product Name | Catalog No. | Pack Size | Price (USD) | Coupling Time | Notes |

|---|---|---|---|---|---|

| This compound | 10-1992 | 50 µmole | 100.00 | 3 minutes | Solid, DMT-On compatible |

| 100 µmole | 185.00 | ||||

| 0.25 g | 575.00 | ||||

| 5'-Hexynyl Phosphoramidite | 10-1908 | 100 µmole | 60.00 | 3 minutes | Viscous oil, no DMT-On |

| 3'-Alkyne-Modifier Serinol CPG | 20-2992 | 0.1 g | 105.00 | N/A | Solid support for 3' labeling |

| 1.0 g | 800.00 |

Note: Prices and pack sizes are indicative and may vary by supplier and region.

Research Outcomes and Applications

- The this compound has been demonstrated to efficiently incorporate alkyne groups into oligonucleotides at various positions, enabling subsequent conjugation via CuAAC with azide-functionalized molecules.

- Studies show that oligonucleotides modified with this reagent are stable under standard synthesis and deprotection conditions, maintaining the integrity of the alkyne group for downstream applications such as fluorescent labeling, bioconjugation, and immobilization on surfaces.

- The solid form and DMT-On compatibility improve handling and purification, leading to higher quality modified oligonucleotides compared to other alkyne phosphoramidites.

- The reagent's compatibility with multiple deprotection protocols allows flexibility in synthesis workflows tailored to sensitive nucleobase modifications.

Chemical Reactions Analysis

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The primary reaction mechanism involves Cu(I)-mediated [3+2] cycloaddition between terminal alkynes and azides, forming stable 1,4-disubstituted 1,2,3-triazole linkages:

Reaction Steps

-

Activation : Cu(I) coordinates with the alkyne, lowering its pKa and enabling deprotonation.

-

Cycloaddition : Azide attacks the activated alkyne, forming a six-membered copper intermediate.

-

Rearomatization : Elimination of Cu(I) yields the triazole product .

Key Data

| Parameter | Value/Detail | Source |

|---|---|---|

| Catalytic System | CuSO₄ + Sodium Ascorbate | |

| Reaction Time | 1–4 hours at RT | |

| Yield | >95% (HPLC-purified oligos) | |

| Applications | Biotinylation, fluorophore tagging |

Azide Displacement Reactions

Bromohexyl intermediates can be converted to azides for strain-promoted click chemistry:

text5'-Bromohexyl Oligo + NaN₃ → 5'-Azidohexyl Oligo[2][9]

Stability Under Deprotection

-

Azide Stability : No displacement observed during NH₄OH/55°C treatment (17h)

-

Alkyne Integrity : Preserved under:

Functionalization of Gold Surfaces

The dithiol variant enables gold-thiolate bonding for biosensor applications:

textAu Surface + Dithiol-Modified Oligo → Au-S Bond (ΔG = −40 kcal/mol)[10]

Comparative Reaction Kinetics

| Reaction Type | Rate Constant (k, M⁻¹s⁻¹) | Temperature |

|---|---|---|

| CuAAC (alkyne-azide) | 0.1–1.0 | 25°C |

| Strain-Promoted AAC | 0.01–0.1 | 25°C |

| Kinetic data extrapolated from mechanistic studies |

This compound’s serinol backbone enhances steric accessibility and reaction predictability compared to traditional modifiers. Its dual compatibility with CuAAC and strain-promoted chemistries positions it as a versatile tool for advanced oligonucleotide engineering.

Scientific Research Applications

Key Applications

- Oligonucleotide Synthesis

- Click Chemistry

-

Bioconjugation

- Modified oligonucleotides can be conjugated to proteins or peptides, facilitating the study of protein interactions, cellular uptake, and other biological processes. The alkyne modification enhances the ability to create stable conjugates without interfering with the biological activity of the molecules involved .

- Therapeutic Applications

Data Tables

Case Study 1: Synthesis of Modified Oligonucleotides

In a study published in the Journal of the American Chemical Society, researchers synthesized a series of oligonucleotides using this compound. They demonstrated that these modified oligonucleotides maintained stability during deprotection and exhibited increased retention times on reverse-phase high-performance liquid chromatography (RP HPLC), indicating successful incorporation of the alkyne group .

Case Study 2: Bioconjugation Using Click Chemistry

A recent study explored the use of this compound in Click Chemistry for bioconjugation. The researchers successfully labeled oligonucleotides with fluorescent dyes via azide-alkyne cycloaddition, showcasing high efficiency and specificity in targeting azide-functionalized biomolecules .

Case Study 3: Therapeutic Potential

Research highlighted in Nature Communications illustrated the use of alkyne-modified oligonucleotides in antisense therapies. The modifications improved cellular uptake and efficacy against target mRNA sequences, demonstrating significant therapeutic potential .

Mechanism of Action

The mechanism of action of Alkyne-Modifier Serinol Phosphoramidite involves the introduction of an alkyne group into oligonucleotides. This alkyne group serves as a reactive handle for click chemistry reactions, allowing for the efficient and specific conjugation of various molecules. The molecular targets and pathways involved include the formation of stable triazole linkages through CuAAC reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

Table 1: Structural Comparison of Alkyne-Modifier Phosphoramidites

Key Differences:

- Backbone Flexibility: Serinol-based modifiers (e.g., Alkyne-Modifier Serinol) allow multiple consecutive incorporations without requiring spacer phosphoramidites, unlike rigid nucleobase-linked analogs (e.g., Alkyne-Modifier dT) .

- Click Chemistry Compatibility: DBCO-Serinol enables copper-free reactions, reducing cytotoxicity in biological systems compared to CuAAC-dependent serinol modifiers .

Functional Performance

Table 2: Functional Comparison

Key Findings:

- Duplex Stability: High-density alkynyl modifications (e.g., serinol-linked) stabilize DNA duplexes, while single alkynyl groups (e.g., Alkyne-Modifier dT) destabilize them .

- Therapeutic Applications: Serinol modifiers are preferred for siRNA conjugates due to their biocompatibility and ease of large-scale synthesis .

Q & A

Basic Research Questions

Q. How is Alkyne-Modifier Serinol Phosphoramidite incorporated into oligonucleotides during solid-phase synthesis?

- Methodology : The phosphoramidite is introduced via standard phosphoramidite chemistry. During synthesis, it is coupled to the 5'-hydroxyl group of the growing oligonucleotide chain using an activator (e.g., 1H-tetrazole). The serinol backbone’s 1,3-diol structure ensures compatibility with automated synthesizers. After oxidation, the alkyne group remains inert to subsequent deprotection steps (e.g., ammonium hydroxide at 55°C for 17 hours) .

- Key Considerations : Coupling efficiency (~98–99%) aligns with standard phosphoramidites. Use anhydrous conditions to prevent hydrolysis.

Q. What deprotection conditions preserve the alkyne group post-synthesis?

- Protocol : Standard deprotection (28–30% ammonium hydroxide, 55°C, 4–6 hours) is sufficient. Extended treatments (e.g., 17 hours) are compatible, as the alkyne group and serinol backbone are stable under these conditions. Avoid strong nucleophiles (e.g., methylamine) that may degrade the modifier .

- Validation : Confirm alkyne integrity via MALDI-TOF MS or RP-HPLC (retention time shifts indicate successful modification) .

Q. How is successful incorporation verified experimentally?

- Analytical Methods :

- RP-HPLC : Alkyne-modified oligonucleotides exhibit slightly increased retention times compared to unmodified strands due to hydrophobicity .

- Click Reaction Validation : Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) with a fluorescent azide (e.g., Alexa Fluor 488 azide). Analyze conjugation efficiency via gel electrophoresis or fluorescence quantification .

Advanced Research Questions

Q. How can sequential incorporations of this compound be optimized without steric hindrance?

- Design Strategy : The serinol backbone’s 1,3-diol spacer positions the alkyne away from the oligonucleotide’s phosphate backbone, reducing steric clashes. Multiple incorporations (≥3) are feasible without intermediate spacers, as demonstrated by >95% stepwise coupling efficiency in 20-mer sequences .

- Troubleshooting : If coupling drops below 95%, use fresh activator (e.g., 5-ethylthio-1H-tetrazole) or increase coupling time to 3 minutes .

Q. How to resolve contradictions in coupling efficiency data across synthesis batches?

- Root Cause Analysis :

- Activator Compatibility : Avoid nucleophilic activators (e.g., DCI) that may react with protecting groups (e.g., t-butylbenzoyl on serinol derivatives) .

- Phosphoramidite Purity : Verify via ³¹P NMR (>97% purity). Impurities (e.g., hydrolyzed amidite) reduce coupling yields .

Q. What strategies improve low conjugation efficiency in CuAAC reactions with alkyne-modified oligonucleotides?

- Optimization Steps :

- Ligand Selection : Use THPTA (tris-hydroxypropyltriazolylamine) to stabilize Cu(I), enhancing reaction kinetics and reducing copper-induced oxidative damage .

- Reaction Conditions : 1 mM CuSO₄, 2 mM THPTA, 1 mM sodium ascorbate, 37°C, 1 hour. Quench with EDTA and purify via size-exclusion chromatography .

- Alternative Approaches : For copper-free reactions, substitute with DBCO-Serinol Phosphoramidite (strain-promoted click chemistry) .

Q. How does the serinol backbone influence oligonucleotide biophysical properties compared to nucleosidic modifiers?

- Biophysical Impact :

- Thermal Stability (Tm) : Internal serinol modifications reduce Tm by 1–2°C per insertion due to flexible spacer disruption of base stacking.

- Nuclease Resistance : Serinol backbones marginally improve resistance compared to unmodified DNA, as shown in serum stability assays (70% intact after 24 hours vs. 50% for unmodified) .

Q. What storage conditions maximize long-term reactivity of this compound?

- Storage Protocol :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.